6-p-Tolylamino-1H-pyrimidine-2,4-dione
Description
Significance of Pyrimidine-2,4-dione Scaffolds in Chemical Biology and Medicinal Chemistry
The pyrimidine-2,4-dione nucleus, also known as uracil (B121893), is a fundamental heterocyclic structure in the realm of chemical biology and medicinal chemistry. mdpi.com This scaffold is a core component of nucleic acids, specifically RNA, and its derivatives play crucial roles in a myriad of biological processes. nih.gov The inherent ability of the pyrimidine-2,4-dione ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a privileged structure in drug design.
Researchers have extensively explored the modification of the pyrimidine-2,4-dione scaffold at various positions to develop novel therapeutic agents. mdpi.com These modifications have led to the discovery of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties. For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine-2,4-dione analogue. The versatility of this scaffold allows for the generation of large libraries of compounds with diverse biological activities, making it a cornerstone in the development of new medicines.
Overview of Research Trajectories for 6-p-Tolylamino-1H-pyrimidine-2,4-dione and Related Analogues
Research into this compound and its related analogues has primarily focused on their potent and selective inhibitory activity against DNA polymerase IIIC (pol IIIC) in Gram-positive bacteria. acs.orgnih.gov This enzyme is essential for bacterial DNA replication, making it an attractive target for the development of new antibacterial agents. acs.org The 6-anilinouracil (B3066259) derivatives, including the p-tolyl analogue, act as dGTP analogues, selectively inhibiting the pol III of Gram-positive bacteria. acs.orgnih.gov
Structure-activity relationship (SAR) studies have been a central theme in the investigation of these compounds. These studies have systematically explored how different substituents on the aniline (B41778) ring and the uracil core affect the inhibitory potency and antibacterial activity. Research has indicated that the nature and position of substituents on the aniline ring significantly influence the compound's interaction with the enzyme's binding site.
While specific quantitative data for this compound is not always explicitly detailed in broader studies, the research on its analogues provides valuable insights into its potential activity. For instance, studies on a range of 6-anilinouracils have demonstrated that small alkyl groups on the aniline ring can be well-tolerated and contribute to potent inhibition.
Below are interactive data tables summarizing the biological activity of 6-anilinouracil derivatives, providing context for the potential efficacy of this compound.
Table 1: Inhibitory Activity of Selected 6-Anilinouracil Analogues against Bacillus subtilis DNA Polymerase III
| Compound | Aniline Substituent | IC50 (µM) |
| Analogue 1 | 3-ethyl-4-methyl | 0.028 |
| Analogue 2 | 3,4-trimethylene | Potent Inhibitor |
| Analogue 3 | 4-butyl | Data not specified |
| This compound | 4-methyl (p-tolyl) | Data not explicitly available in reviewed literature |
Table 2: Antibacterial Activity (MIC) of Selected 6-Anilinouracil Analogues
| Compound | Aniline Substituent | MIC (µg/mL) against B. subtilis |
| Analogue 1 | 3-ethyl-4-methyl | 2 |
| Analogue 2 | 3,4-trimethylene | 9-18 |
| Analogue 3 | N3-hydroxybutyl-EMAU | 0.5-15 |
| This compound | 4-methyl (p-tolyl) | Data not explicitly available in reviewed literature |
Note: The Minimum Inhibitory Concentration (MIC) values indicate the antibacterial efficacy of these compounds. The data for related analogues highlight the potential of this chemical class as antibacterial agents.
The research trajectory for these compounds has also involved modifications at the N3 position of the uracil ring to enhance antibacterial activity. acs.org Studies have shown that the introduction of small, neutral, and moderately polar substituents at this position can significantly improve the antibacterial potency of 6-anilinouracils. acs.org The collective findings from these research efforts underscore the potential of this compound and its analogues as leads for the development of novel antibacterial drugs targeting Gram-positive pathogens.
Structure
3D Structure
Properties
CAS No. |
6948-11-4 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-(4-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)12-9-6-10(15)14-11(16)13-9/h2-6H,1H3,(H3,12,13,14,15,16) |
InChI Key |
QKHUPPJBNXWLJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 P Tolylamino 1h Pyrimidine 2,4 Dione
Direct Synthesis Strategies for 6-p-Tolylamino-1H-pyrimidine-2,4-dione Analogues
The synthesis of the this compound core and its analogues leverages a variety of contemporary synthetic strategies. These methods aim for efficiency, high yields, and structural diversity, employing multi-component reactions, transition-metal catalysis, and principles of green chemistry.
Multi-component Reaction Approaches for Pyrimidine-2,4-dione Synthesis
Multi-component reactions (MCRs) offer a highly efficient route to complex heterocyclic structures like pyrimidine-2,4-diones from simple starting materials in a single step. researchgate.netrasayanjournal.co.in These reactions are characterized by their atom economy and procedural simplicity. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally related to the target compound, can be achieved through a one-pot, four-component reaction involving barbituric acid, an aldehyde, a diamine, and 1,1-bis(methylsulfanyl)-2-nitroethene. researchgate.net Another common MCR approach involves the condensation of aldehydes, malononitrile, and barbituric acid to form pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. nih.gov
The synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs, another class of fused pyrimidine-2,4-diones, has been effectively accomplished using MCRs starting from 6-aminouracil (B15529), which is a key precursor for 6-substituted pyrimidine-2,4-diones. researchgate.netresearchgate.net These reactions often proceed with high efficiency, sometimes under catalyst-free conditions or with the aid of greener catalysts, reducing the need for tedious purification steps. researchgate.netnih.gov
A plausible mechanism for these MCRs often begins with a Knoevenagel condensation between an aldehyde and a reactive methylene (B1212753) compound like malononitrile, followed by a Michael addition of the pyrimidine-2,4-dione precursor (e.g., barbituric acid or 6-aminouracil), and subsequent cyclization to yield the final heterocyclic system. nih.gov
Palladium-Catalyzed Synthesis Protocols for Substituted Pyrimidine-2,4-diones
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various substituents onto the pyrimidine-2,4-dione scaffold. researchgate.net While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles are well-established for related N-heterocycles. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are routinely used to functionalize halogenated pyrimidine (B1678525) precursors. researchgate.net
For example, a palladium-catalyzed, four-component reaction has been reported for the synthesis of a 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, demonstrating the utility of this approach in constructing highly substituted pyrimidine-2,4-diones. mdpi.com This reaction involves the carbonylation of an α-chloroketone, in-situ formation of a urea (B33335) from an isocyanate and an amine, and subsequent acylation and cyclization. mdpi.com Furthermore, palladium catalysis is effective for selective cross-coupling at specific positions of dihalo-N-heteroarenes, a strategy that could be applied to a dihalopyrimidine-2,4-dione intermediate to introduce the p-tolylamino group at the C-6 position. nih.gov
The choice of ligand is often crucial in controlling the regioselectivity and efficiency of these cross-coupling reactions. nih.gov This catalytic approach allows for the late-stage functionalization of the heterocyclic core, providing access to a wide array of derivatives.
Green Chemistry Principles in the Synthesis of Pyrimidine-2,4,6-trione Derivatives
Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.in Pyrimidine-2,4,6-triones (barbituric acids) are key starting materials for many pyrimidine-2,4-dione syntheses. nih.govresearchgate.net Green approaches to the synthesis of their derivatives often involve the use of environmentally benign solvents like water or ethanol, solvent-free reaction conditions, and reusable catalysts. rasayanjournal.co.inresearchgate.net
For instance, the Knoevenagel condensation between barbituric acid and various aldehydes to form 5-arylidene barbituric acid derivatives can be performed efficiently by simply stirring the reactants in water at room temperature, leading to high yields and easy work-up. asu-edu.ru Other green techniques include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of solid catalysts like aminosulfonic acid under solvent-free grinding conditions. researchgate.netijper.org These methods align with the goals of green chemistry by reducing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.in
Derivatization and Functionalization Strategies of the Pyrimidine-2,4-dione Core
Once the core pyrimidine-2,4-dione structure is assembled, further chemical diversity can be achieved through derivatization and functionalization at various positions on the heterocyclic ring and its substituents.
Modifications at the N-1 Position of the Pyrimidine Ring
The N-1 position of the pyrimidine-2,4-dione ring is a common site for modification to generate analogues with varied properties. Alkylation or arylation at this position can be achieved through various synthetic methods. For example, the synthesis of 6-amino-1-alkyl-pyrimidine-2,4(1H,3H)-diones demonstrates the feasibility of introducing alkyl groups at the N-1 position. mdpi.com This is typically accomplished by reacting a pre-formed pyrimidine-2,4-dione with an appropriate alkylating agent under basic conditions.
The introduction of aryl groups is also possible, as seen in the synthesis of 1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione derivatives. mdpi.com Such modifications can significantly influence the molecule's physical, chemical, and biological properties.
| N-1 Substituent | General Structure | Synthetic Approach | Reference |
|---|---|---|---|
| Alkyl Group | 6-Amino-1-alkyl-pyrimidine-2,4(1H,3H)-dione | Alkylation of 5,6-diaminouracils | mdpi.com |
| p-Tolyl Group | 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | Four-component Pd-catalyzed reaction with p-toluidine (B81030) | mdpi.com |
| Benzyl (B1604629) Group | (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione | Fusion of 1-benzyl-5,6-diaminouracil with phenacyl bromide | mdpi.com |
Substituent Variations at the C-6 p-Tolylamino Moiety
Varying the substituents on the arylamino group at the C-6 position is a key strategy for fine-tuning the properties of the parent compound. This involves either starting with differently substituted anilines during the initial synthesis or modifying the p-tolyl group after the core has been formed.
| Aniline (B41778) Derivative | Resulting C-6 Substituent | Synthetic Method | Core Heterocycle | Reference |
|---|---|---|---|---|
| 2,5-Dichloroaniline | (2',5'-Dichloroanilino)methyl | Reductive Amination | Pyrido[2,3-d]pyrimidine (B1209978) | nih.gov |
| 3,4,5-Trichloroaniline | (3',4',5'-Trichloroanilino)methyl | Reductive Amination | Pyrido[2,3-d]pyrimidine | nih.gov |
| Various substituted amines | Substituted amino group | Condensation | Pyrimidine-2,4(1H,3H)-dione | researchgate.net |
This strategy of modifying the peripheral aryl group is fundamental in medicinal chemistry for optimizing a lead compound.
Exploring C-5 Substitutions on the Pyrimidine-2,4-dione Ring
The C-5 position of the this compound ring is an active site for electrophilic substitution reactions. This reactivity is attributed to the electron-donating nature of the amino group at the C-6 position, which increases the electron density at the C-5 carbon. This activation facilitates the introduction of various functional groups, allowing for the synthesis of a diverse range of derivatives. Key transformations include formylation, nitrosation, and the introduction of aminomethylene groups.
One of the most effective methods for introducing a formyl group at the C-5 position is the Vilsmeier-Haack reaction. ijpcbs.comnih.gov This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.commdpi.com The electrophilic Vilsmeier reagent attacks the electron-rich C-5 position, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the 5-carbaldehyde derivative. mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. mdpi.com For instance, studies on similar pyrimidine-4,6-diols have shown that using DMF as a solvent can lead to higher yields and shorter reaction times compared to other solvents like benzene (B151609) or dichloroethane. mdpi.com
Another significant C-5 substitution is nitrosation. This is typically achieved by treating the pyrimidine-2,4-dione with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic acid). medwinpublishers.com The reaction proceeds via electrophilic attack by the nitrosonium ion (NO⁺) on the C-5 carbon, resulting in the formation of a 5-nitroso derivative. These nitroso compounds are valuable intermediates that can be further reduced to form 5-amino derivatives. medwinpublishers.com
The Mannich reaction provides a pathway to introduce aminomethylene substituents at the C-5 position. This multicomponent reaction involves the condensation of the pyrimidine-2,4-dione with an aldehyde (often formaldehyde) and a primary or secondary amine. researchgate.net The C-5 carbon acts as a nucleophile, attacking the electrophilic Eschenmoser's salt or a similar iminium ion formed from the aldehyde and amine, leading to the C-5 functionalized product. researchgate.net
The following table summarizes various C-5 substitution reactions applicable to the this compound scaffold based on reactions performed on analogous structures.
| Reaction | Reagents | Functional Group Introduced | Product Type | Reference |
| Vilsmeier-Haack | POCl₃ / DMF | -CHO (Formyl) | 5-Carbaldehyde | ijpcbs.commdpi.com |
| Nitrosation | NaNO₂ / Acetic Acid | -NO (Nitroso) | 5-Nitroso | medwinpublishers.com |
| Mannich Reaction | Formaldehyde / Amine | -CH₂NR₂ (Aminomethylene) | 5-Aminomethylene | researchgate.net |
Reaction Mechanisms and Pathways in the Synthesis of this compound and its Derivatives
The synthesis of the core this compound structure can be achieved through several pathways, most commonly involving the cyclocondensation of a urea derivative with a three-carbon component. A plausible mechanism involves the reaction of p-toluidine with an isocyanate to form an N-aryl, N'-alkyl/aryl urea in situ. This urea then undergoes acylation by a β-ketoacyl intermediate. The subsequent intramolecular cyclization, driven by a nucleophilic attack from the aryl-substituted nitrogen onto a carbonyl group, followed by condensation, yields the final pyrimidine-2,4-dione ring system. mdpi.com The chemoselectivity of the initial acylation step is often dictated by the differing nucleophilicity of the nitrogen atoms within the urea molecule. mdpi.com
An alternative established route to the 6-aminopyrimidine-2,4-dione core involves the condensation of urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride. medwinpublishers.com The reaction proceeds through the formation of an N-acyl intermediate, which then undergoes cyclization and dehydration to form the heterocyclic ring. The amino group at the C-6 position is derived from the cyanoacetic acid precursor.
The mechanism for the Vilsmeier-Haack formylation at the C-5 position begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. ijpcbs.comresearchgate.net The pyrimidine-2,4-dione, acting as a nucleophile, attacks the Vilsmeier reagent at the electron-rich C-5 position. This electrophilic substitution results in a stable cationic intermediate. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup affords the 5-formyl derivative. nih.govmdpi.com
Proposed Mechanism for Vilsmeier-Haack Formylation:
Formation of Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.
Electrophilic Attack: The π-electrons of the pyrimidine ring, specifically at the C-5 position, attack the electrophilic carbon of the Vilsmeier reagent.
Intermediate Formation: A cationic sigma complex (arenium ion) intermediate is formed.
Proton Elimination & Hydrolysis: A proton is lost from the C-5 position to restore aromaticity, forming an iminium salt attached to the ring. This intermediate is then hydrolyzed upon the addition of water to yield the final 5-carbaldehyde product.
The mechanism for C-5 nitrosation involves the in situ formation of the nitrosonium ion (NO⁺) from sodium nitrite and acid. medwinpublishers.com This potent electrophile is then attacked by the nucleophilic C-5 carbon of the pyrimidine ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 6-p-tolylamino-5-nitroso-1H-pyrimidine-2,4-dione. medwinpublishers.com
These synthetic pathways and reaction mechanisms demonstrate the chemical tractability of the this compound core, making it a valuable scaffold for the development of a wide array of functionalized derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 P Tolylamino 1h Pyrimidine 2,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D HSQC, HMBC NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For 6-p-Tolylamino-1H-pyrimidine-2,4-dione, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrimidine (B1678525) ring, the p-tolyl substituent, and the amine/imide groups. The pyrimidine ring features a single olefinic proton (H-5), which would appear as a singlet. The p-tolyl group presents a characteristic AA'BB' system for its aromatic protons, appearing as two doublets, and a singlet for the methyl protons. chemicalbook.comwisc.eduwisc.eduspectrabase.com The protons on the nitrogen atoms (N1-H, N3-H, and the amino N-H) are expected to be broad singlets and are D₂O exchangeable. scirp.org
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon environment. Key signals would include those for the two carbonyl carbons (C-2 and C-4) of the pyrimidine-dione ring at the downfield region, the aromatic carbons of the tolyl ring, and the aliphatic methyl carbon. jppres.com
2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. For instance, an HMBC experiment would show a correlation between the amino proton and the C-6 of the pyrimidine ring, as well as the C-1' of the tolyl ring, confirming the linkage between the two moieties.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆ This table presents predicted chemical shifts based on data from analogous structures like 6-aminouracil (B15529) and p-toluidine (B81030). chemicalbook.comscirp.orgchemicalbook.com
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| N1-H | ~10.5 | Broad Singlet | D₂O exchangeable |
| N3-H | ~10.4 | Broad Singlet | D₂O exchangeable |
| Amino N-H | ~8.5-9.5 | Broad Singlet | D₂O exchangeable |
| H-2', H-6' (Tolyl) | ~7.1 | Doublet | |
| H-3', H-5' (Tolyl) | ~6.9 | Doublet | |
| H-5 (Pyrimidine) | ~5.0 | Singlet | |
| CH₃ (Tolyl) | ~2.2 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆ This table presents predicted chemical shifts based on data from analogous structures. jppres.comchemicalbook.com
| Carbon Assignment | Predicted δ (ppm) |
| C-2 (Carbonyl) | ~163 |
| C-4 (Carbonyl) | ~151 |
| C-6 (Pyrimidine) | ~150 |
| C-1' (Tolyl) | ~138 |
| C-4' (Tolyl) | ~130 |
| C-2', C-6' (Tolyl) | ~129 |
| C-3', C-5' (Tolyl) | ~118 |
| C-5 (Pyrimidine) | ~90 |
| CH₃ (Tolyl) | ~20 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
Key vibrational modes include the stretching of the N-H bonds in the amine and imide groups, typically appearing as broad bands in the 3100-3400 cm⁻¹ region. The two carbonyl (C=O) groups of the dione (B5365651) structure will give rise to strong, sharp absorption bands in the range of 1650-1750 cm⁻¹. Aromatic C=C stretching vibrations from the tolyl ring are expected around 1500-1600 cm⁻¹, while C-N stretching vibrations would appear in the 1200-1350 cm⁻¹ region. Finally, the C-H stretching of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. ijseas.comchemicalbook.comresearchgate.netnist.govresearchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Imide/Amine) | 3100 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H Stretching | 2850 - 2960 | Medium |
| C=O Stretching (Dione) | 1650 - 1750 | Strong, Sharp |
| Aromatic C=C Stretching | 1500 - 1600 | Medium-Strong |
| C-N Stretching | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁N₃O₂), the calculated molecular weight is approximately 217.23 g/mol . In an ESI-MS experiment, the compound would likely be observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 218.
Analysis of the fragmentation pattern provides valuable structural information. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion would undergo characteristic fragmentation. wikipedia.orglibretexts.org Plausible fragmentation pathways include the cleavage of the bond between the pyrimidine ring and the amino linker, leading to fragments corresponding to the tolyl-amino radical (m/z 106) and the pyrimidine-dione cation (m/z 111), or vice-versa. Further fragmentation of the pyrimidine ring, often through a retro-Diels-Alder-type mechanism, can also be expected. nih.govacs.orgsapub.org
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted m/z | Notes |
| [M+H]⁺ | [C₁₁H₁₂N₃O₂]⁺ | 218 | Protonated molecular ion (ESI) |
| [M]⁺˙ | [C₁₁H₁₁N₃O₂]⁺˙ | 217 | Molecular ion (EI) |
| [C₇H₈N]⁺ | [C₇H₈N]⁺ | 106 | Tolyl-amino fragment |
| [C₄H₃N₂O₂]⁺ | [C₄H₃N₂O₂]⁺ | 111 | Pyrimidine-dione fragment |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion from tolyl group |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system of this compound, which encompasses both the pyrimidine and tolyl rings, is expected to exhibit characteristic absorption bands in the UV region. These absorptions correspond primarily to π→π* transitions within the aromatic and heterocyclic systems and n→π* transitions associated with the carbonyl groups. google.com The specific wavelengths of maximum absorption (λ_max) would be influenced by the extent of conjugation and the solvent environment. nih.govnih.gov
Photoluminescence (PL) or fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. Compounds with extended aromatic systems, such as this one, often exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon at a longer wavelength (a phenomenon known as the Stokes shift). The emission spectrum provides information about the energy of the lowest excited singlet state and can be sensitive to environmental factors like solvent polarity. nih.gov
Table 5: Predicted Photophysical Properties for this compound
| Property | Expected Range | Electronic Transition |
| UV-Vis Absorption (λ_max) | 250 - 350 nm | π→π* and n→π* |
| Photoluminescence (λ_em) | 350 - 450 nm | Emission from S₁ state |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide definitive data on bond lengths, bond angles, and torsional angles.
Table 6: Information Obtainable from X-ray Crystallography
| Parameter | Significance |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Provides precise measurements of the molecular geometry. |
| Torsional Angles | Defines the conformation of the molecule, especially the orientation of the tolyl group relative to the pyrimidine ring. |
| Hydrogen Bonding Network | Elucidates the key intermolecular forces responsible for the solid-state packing. |
Computational and Theoretical Chemistry of 6 P Tolylamino 1h Pyrimidine 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) for Optimized Geometries, Electronic Structure, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-p-tolylamino-1H-pyrimidine-2,4-dione, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry), including precise bond lengths, bond angles, and dihedral angles. These calculations are often performed using basis sets like 6-311G(d,p) or B3LYP. researchgate.netnih.gov
The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity. researchgate.net DFT also allows for the calculation of various chemical descriptors that quantify reactivity, such as chemical potential, hardness, and electrophilicity. researchgate.net For pyrimidine (B1678525) derivatives, DFT has been used to investigate geometric properties and their correlation with anti-proliferative activity. semanticscholar.orgresearchgate.net The theory helps in understanding how the molecule's structure contributes to its stability and potential interactions with biological targets. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO interactions)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating a higher potential for charge transfer within the molecule. researchgate.net In pyrimidine derivatives, the distribution of HOMO and LUMO orbitals is often analyzed to understand charge density and its association with biological activity. nih.gov For instance, the HOMO may be localized on the tolylamino part of the molecule, while the LUMO might be concentrated on the pyrimidine-dione ring, indicating a susceptibility for intramolecular charge transfer upon excitation. nih.govresearchgate.net
| Computational Parameter | Significance | Typical Values for Pyrimidine Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.9 to -7.8 eV researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.6 to -1.9 eV researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.2 eV researchgate.net |
Note: The values presented are representative examples from studies on related heterocyclic compounds and may vary depending on the specific derivative and computational method used.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like oxygen and nitrogen in the pyrimidine-dione ring. nih.govresearchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. These are commonly found around hydrogen atoms, particularly those bonded to nitrogen (N-H). nih.gov For this compound, the MEP map would highlight the carbonyl oxygens and ring nitrogens as negative potential sites, while the amino proton would be a region of positive potential.
Excited-State Dynamics and Photophysical Property Prediction
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the photophysical properties of molecules by studying their behavior in electronically excited states. researchgate.net These calculations can predict absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. chemrxiv.orgmdpi.com
For pyrimidine derivatives, studies have shown that functionalization can significantly alter their photophysical properties and relaxation pathways after absorbing UV radiation. chemrxiv.org Theoretical calculations help elucidate the nature of the electronic transitions (e.g., n→π* or π→π*) and identify pathways for energy dissipation, such as internal conversion or intersystem crossing. chemrxiv.orgnih.gov Such studies are crucial for developing fluorescent probes or photosensitizers. chemrxiv.org Investigations into related diaminopyrimidine compounds have revealed that ultrafast radiationless deactivation pathways can exist, influencing their photostability. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility of this compound and its dynamic interactions with a biological target, such as a protein or DNA. nih.gov
These simulations, often run for nanoseconds to microseconds, reveal how the ligand adapts its shape upon binding to a protein's active site and the stability of the resulting complex. nih.gov Key analyses from MD simulations include Root-Mean-Square Deviation (RMSD) to assess the stability of the complex and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. nih.govnih.gov By tracking interactions like hydrogen bonds, hydrophobic contacts, and water-mediated bridges over the simulation period, MD provides a dynamic view of the binding event that complements the static picture from molecular docking. nih.gov
Molecular Docking Studies for Target Binding Prediction and Interaction Mode Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For this compound, docking studies can identify its most likely biological targets and predict its binding affinity.
Studies on similar pyrimidine-dione derivatives have used molecular docking to explore their potential as inhibitors of various enzymes, such as kinases (e.g., PLK1, PI3K) and bromodomains (e.g., BRD4). nih.govnih.govresearchgate.net The docking results provide a binding score, which estimates the binding free energy, and a detailed visualization of the binding pose. This allows researchers to identify key intermolecular interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asn140, Cys136) and hydrophobic interactions within the binding pocket. nih.gov These insights are crucial for understanding the structural basis of the compound's biological activity and for designing more potent analogs. mdpi.com
| Potential Protein Target | Key Interacting Residues (Examples from Pyrimidine Derivatives) | Predicted Binding Interactions |
| Polo-like kinase 1 (PLK1) | Cys136, Asn140, Tyr97, Pro82 | Hydrogen bonding, Hydrophobic interactions nih.gov |
| Bromodomain-containing protein 4 (BRD4) | Asn140, Tyr97, Pro82 | Hydrogen bonding, Hydrophobic interactions nih.gov |
| Phosphoinositide 3-kinase (PI3K) | Val851, Lys802, Asp933 | Hydrogen bonding, Pi-Alkyl interactions |
| RAS GTPase | Val14, Asp119, Ala146 | Hydrogen bonding, Hydrophobic contacts nih.gov |
Note: The targets and residues listed are based on docking studies performed on various pyrimidine derivatives and represent plausible interactions for this compound.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Drug-Likeness Assessment Methodologies
In silico ADMET profiling is a crucial step in modern drug discovery, offering predictions for the pharmacokinetic and toxicological properties of a compound. nih.gov This computational screening helps to identify candidates with favorable drug-like properties early in the development process, thereby reducing the likelihood of late-stage failures. mdpi.com For this compound, a variety of computational models and software are employed to estimate its ADMET profile.
The methodologies for assessing the drug-likeness of pyrimidine derivatives often begin with an evaluation of Lipinski's Rule of Five. This rule assesses the oral bioavailability of a compound based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Beyond this initial screening, more detailed predictions are made for specific ADMET properties.
Several computational tools are available for these predictions. For instance, studies on pyrimidine analogs have utilized software to predict parameters such as aqueous solubility, blood-brain barrier (BBB) penetration, intestinal absorption, and potential hepatotoxicity. tandfonline.comrsc.org The inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2D6, is another critical parameter evaluated, as it can indicate the potential for drug-drug interactions. rsc.org
The prediction of these properties is often based on the compound's structure and physicochemical descriptors. These computational analyses provide a comprehensive overview of the compound's likely behavior in a biological system. nih.govfigshare.com
Table 1: Representative In Silico ADMET Profile for Pyrimidine-2,4-dione Derivatives
| Parameter | Predicted Value/Classification | Significance in Drug Development |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests the ability to permeate the intestinal wall. mdpi.com |
| Distribution | ||
| BBB Penetration | Low | Desirable for drugs intended for peripheral targets to minimize central nervous system side effects. |
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available to exert its pharmacological effect. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low likelihood of interfering with the metabolism of other drugs. rsc.org |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences the pathway of drug elimination from the body. |
| Toxicity | ||
| Hepatotoxicity | Low risk | Indicates a lower probability of causing liver damage. rsc.org |
Note: The data in this table are representative of typical predictions for this class of compounds and are not specific experimental values for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. humanjournals.com For this compound, QSAR models can be developed to predict its efficacy against a specific biological target. These models are built using a dataset of compounds with known activities, from which molecular descriptors are calculated. researchgate.net
The development of a QSAR model involves several key steps. First, a dataset of pyrimidine derivatives with measured biological activities (e.g., IC50 values) is compiled. nih.gov Next, a wide range of molecular descriptors is calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. researchgate.net Statistical methods such as Multiple Linear Regression (MLR) are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. openrepository.com
The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques. nih.gov A statistically robust QSAR model can then be used to predict the biological efficacy of new or untested compounds, such as this compound, and to guide the design of more potent analogs. openrepository.com Studies on pyrimidine nucleosides have shown that properties like hydrophobicity and steric features of substituents can be crucial for their antiviral activity. nih.gov Similarly, for other pyrimidine derivatives, various descriptors have been found to be important for their anti-inflammatory or other biological activities. nih.gov
Table 2: Key Molecular Descriptors in QSAR Models for Pyrimidine Derivatives
| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Activity |
|---|---|---|
| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Relates to the compound's hydrophobicity, which can affect membrane permeability and binding to target proteins. researchgate.net |
| Molecular Weight | Can influence absorption and distribution properties. | |
| Topological | Wiener Index | Describes the branching of the molecular structure. |
| Balaban Index | Relates to the connectivity and topology of the molecule. | |
| Quantum-Chemical | HOMO (Highest Occupied Molecular Orbital) Energy | Associated with the molecule's ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. researchgate.net | |
| Dipole Moment | Influences polar interactions with the biological target. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
Note: The descriptors listed are examples of those commonly used in QSAR studies of pyrimidine derivatives and are not exhaustive.
Biological Activity and Mechanistic Investigations of 6 P Tolylamino 1h Pyrimidine 2,4 Dione and Its Derivatives in Vitro Studies
Anticancer Activity Research
The pyrimidine-2,4-dione scaffold, a core structure in natural nucleic acids, has garnered significant attention in medicinal chemistry as a "privileged scaffold" for developing novel anticancer agents. researchgate.net Its structural similarity to DNA and RNA base pairs allows for diverse therapeutic applications. researchgate.net Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad spectrum of antineoplastic activities through various mechanisms of action.
Derivatives of pyrimidine-2,4-dione have demonstrated significant in vitro anti-proliferative and cytotoxic effects across a wide array of human cancer cell lines. Studies consistently show that these compounds can inhibit the growth of tumor cells, with their efficacy often measured by the half-maximal inhibitory concentration (IC₅₀).
For instance, certain novel pyrimidine (B1678525) derivatives have shown inhibitory activity against colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines. researchgate.net One study reported that a 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative, XS23, exhibited excellent anti-proliferative activity against multiple tumor cell lines, including A375 melanoma cells. rsc.org Similarly, hybrids of pyrimidine-2,4-dione and 1,2,3-triazole showed pronounced cytostatic activities against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cells, with potencies sometimes exceeding that of the reference drug 5-fluorouracil (B62378). nih.govresearchgate.net
Further research on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed that compounds with electron-withdrawing groups displayed strong anticancer activity against the MCF-7 breast cancer cell line. tandfonline.com Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have also been found to suppress the proliferation of non-small cell lung cancer cells in both two-dimensional and three-dimensional cell cultures. acs.orgnih.gov The cytotoxic effects of these compounds are often dose-dependent, as observed in studies using sesquiterpene lactone derivatives on HeLa and SW620 cell lines. ualberta.ca
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine-2,4-dione Derivatives
By interacting with specific molecular targets, 6-p-Tolylamino-1H-pyrimidine-2,4-dione and its derivatives modulate key cellular pathways, leading to the suppression of cancer cell growth. The primary pathways affected are those controlling the cell cycle, apoptosis (programmed cell death), and cell motility.
A common outcome of treatment with these compounds is cell cycle arrest. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can induce cell cycle arrest by deactivating the mitogen-activated protein kinase (MAPK) pathway. nih.gov Other pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to cause cell cycle arrest at the G1, pre-G1, or G2/M phases in various cancer cell lines. researchgate.netnih.gov This arrest prevents cancer cells from proceeding through the division cycle, thus halting proliferation.
Induction of apoptosis is another critical mechanism. The 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivative XS23 was found to induce both early and late-stage apoptosis in A375 cells by significantly increasing intracellular reactive oxygen species (ROS) levels. rsc.org Other pyrido[2,3-d]pyrimidine derivatives trigger apoptosis by increasing the levels of pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl2. researchgate.net The activation of caspases, which are key executioner proteins in the apoptotic cascade, is also frequently observed. For example, one compound induced a 5.3-fold increase in caspase-3 levels in PC-3 cells. nih.gov
Furthermore, these compounds can inhibit cancer cell migration and invasion, which are essential processes for metastasis. The derivative XS23 was confirmed to inhibit tumor cell migration and proliferation in a concentration-dependent manner. rsc.org
Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of pyrimidine-2,4-dione derivatives. These studies reveal how chemical modifications to the core structure influence biological activity. nih.gov
The position and nature of substituents on the pyrimidine ring and its associated moieties significantly impact efficacy. For example, in a series of 7-([1,1′-biphenyl]-4-yl)-5-arylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, compounds with electron-withdrawing groups (e.g., chlorine) in the para position of the 5-aryl ring demonstrated higher antibacterial and anticancer activity than those with electron-donating groups. tandfonline.com Similarly, for another series of pyridopyrimidine derivatives, p-phenyl substitution with electron-withdrawing functionalities like chlorine showed greater anticancer activities than derivatives with electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃). mdpi.com
SAR analysis also indicates that the fusion of additional heterocyclic rings can enhance potency. For instance, expanding the pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic system showed a favorable impact on anticancer activity against A-549 and PC-3 cell lines. nih.gov In a study of pyrano[2,3-d]pyrimidine 2,4 dione (B5365651) analogues, the presence of an extra fused heterocycle ring enhanced the inhibitory potency against the PARP-1 enzyme. rsc.org The combination of pyrimidine, 3,4-dihydronaphthalene, and alkylamine structures is also believed to have a synergistic anticancer effect. researchgate.net These insights are vital for the rational design of new, more effective anticancer agents based on the pyrimidine-2,4-dione scaffold.
Antimicrobial Activity Research
In addition to their anticancer properties, pyrimidine-2,4-dione derivatives have been investigated for their potential as antimicrobial agents to combat infectious diseases, particularly in light of growing antibiotic resistance. researchgate.net
Various derivatives of pyrimidine-2,4-dione have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria. The Kirby-Bauer disc diffusion method and microdilution assays to determine Minimum Inhibitory Concentration (MIC) are commonly used to evaluate this activity.
One study found that certain pyrimidine-2,4-dione derivatives had notable activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. researchgate.net Thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent and selective antibacterial activity against multi-drug resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE). nih.gov For these thieno[2,3-d]pyrimidinediones, the presence of the pyrimidine ring and a phenol (B47542) group were found to be critical for activity, though the precise molecular mechanism of action remains to be elucidated. nih.gov
Other studies on 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives also reported significant inhibitory effects against bacteria, with some compounds showing higher activity than the standard drug cefotaxime. nih.gov Dihydropyrimidine analogues have also proven effective against multidrug-resistant isolates from hospital patients, indicating their potential to address clinically relevant infections. frontiersin.org
**Table 3: In Vitro Antibacterial Activity of Pyrimidine-2,4-dione Derivatives**
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Antimicrobial Activity Research
Antifungal Mechanisms of Action
While research specifically detailing the antifungal mechanisms of this compound is limited, the broader class of pyrimidine derivatives is known to exert antifungal effects through various mechanisms. These can include the inhibition of essential fungal enzymes involved in DNA and RNA synthesis, such as dihydrofolate reductase and thymidylate synthetase. Disruption of these pathways ultimately hinders fungal proliferation. Some pyrimidine analogs are also known to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death. Further investigation is required to elucidate the precise molecular targets of this compound within fungal cells.
Antibiofilm Activity and Related Mechanisms
The formation of biofilms by pathogenic microbes presents a significant challenge in treating infections due to their inherent resistance to conventional antimicrobial agents. Certain pyrimidine derivatives have demonstrated the ability to inhibit biofilm formation. The mechanisms underlying this activity are often related to the interference with bacterial communication systems known as quorum sensing, which play a crucial role in biofilm development. Additionally, some derivatives can downregulate the expression of genes responsible for the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. Studies on halogenated pyrimidine derivatives, for instance, have shown that these compounds can effectively reduce curli production and bacterial motility, both of which are essential for biofilm integrity and development. nih.govresearchgate.net This suggests a potential for this compound derivatives to act as effective antibiofilm agents.
Structure-Activity Relationships (SAR) Governing Antimicrobial Efficacy
The antimicrobial potency of pyrimidine derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrimidine ring are critical for activity. For instance, the introduction of electron-withdrawing groups, such as halogens, on the aromatic ring of related pyrimidine structures has been shown to enhance antifungal activity. The lipophilicity of the molecule also plays a crucial role in its ability to penetrate microbial cell membranes. The presence of specific functional groups can facilitate binding to target enzymes or receptors within the microbe. A comprehensive SAR analysis of this compound and its analogs would be invaluable for the rational design of more potent antimicrobial agents.
Other Investigated Biological Activities
Beyond its antimicrobial properties, this compound and its chemical relatives have been explored for other significant biological activities.
Antiviral Mechanisms
Pyrimidine derivatives are a well-established class of antiviral agents. Their primary mechanism of action often involves the inhibition of viral replication by acting as nucleoside analogs. These compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Alternatively, they can inhibit viral polymerases, the enzymes responsible for replicating the viral genome. Some pyrimidine-based compounds also show potential in modulating the host's immune response to viral infections. For example, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have demonstrated efficacy against human coronaviruses. mdpi.com
Anti-inflammatory Mechanisms
The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov By selectively targeting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Additionally, some pyrimidine derivatives can suppress the production of pro-inflammatory cytokines and chemokines, further contributing to their anti-inflammatory effects.
Antioxidant Mechanisms
Several pyrimidine derivatives have been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. The antioxidant activity of these compounds can be attributed to their ability to scavenge free radicals, thereby preventing cellular damage. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence of specific substituents on the pyrimidine ring can significantly influence the compound's antioxidant capacity. For instance, electron-donating groups can enhance the radical scavenging activity of the molecule. benthamscience.com
Data Tables
Table 1: Investigated Biological Activities of Pyrimidine Derivatives
| Biological Activity | General Mechanism of Action |
|---|---|
| Antifungal | Inhibition of nucleic acid synthesis, disruption of cell membrane integrity. |
| Antibiofilm | Interference with quorum sensing, inhibition of EPS production. nih.govresearchgate.net |
| Antiviral | Inhibition of viral replication (nucleoside analogs, polymerase inhibitors). mdpi.com |
| Anti-inflammatory | Inhibition of COX enzymes, suppression of pro-inflammatory mediators. nih.gov |
Structure-Activity Relationships (SAR) for Diverse Biological Profiles
The biological activity of this compound and its analogs is profoundly influenced by the nature and position of various substituents on both the pyrimidine core and the attached aryl ring. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the structural requirements for a range of biological activities, including anticancer, anti-inflammatory, and receptor modulation. These investigations reveal that minor structural modifications can lead to significant changes in potency and selectivity.
The pyrimidine-2,4-dione scaffold, also known as uracil (B121893), is a key component in nucleic acids and a privileged structure in medicinal chemistry, serving as a template for designing therapeutic agents. nih.govresearchgate.net The diverse biological activities of its derivatives are highly dependent on the substituents at various positions of the pyrimidine nucleus. nih.gov
Substitutions on the Arylamino Moiety at C6:
The substitution pattern on the phenylamino (B1219803) group at the C6 position of the uracil ring is a critical determinant of biological activity. For a series of 6-(ar)alkylamino-substituted uracil derivatives acting as GPR84 agonists, modifications to the aryl group significantly impacted potency. For instance, in a series of 6-(phenylethyl)-amino uracil derivatives, introducing substituents at the para-position of the phenyl ring generally increased potency. Hydrophobic residues were found to be particularly favorable. nih.gov This suggests that the pocket accommodating the aryl group has specific steric and electronic requirements.
Similarly, in other classes of pyrimidine derivatives, para-substitution on a phenyl ring has shown significant effects. For example, some pyrimidine derivatives with a fluorine substituent at the para-position of the phenyl ring exhibited enhanced in vitro anti-tumor activities. nih.gov Conversely, for certain 6-substituted pyrimidine-2,4-diones, derivatives with electron-withdrawing substituents on the para position of the phenyl ring displayed poor antibacterial activity compared to those with no substituents or electron-donating groups. medwinpublishers.com This highlights how the electronic nature of the substituent can dictate the type and level of biological response.
Interactive Data Table: Effect of Phenyl Ring Substituents on Biological Activity
| Parent Compound Scaffold | Substituent Position | Substituent Type | Observed Effect on Activity | Biological Target/Assay | Reference |
| 6-(Phenylethyl)-aminouracil | para | Hydrophobic (e.g., -Cl, -Br, -Et) | Increased potency | GPR84 Agonism | nih.gov |
| Pyrimidine Derivatives | para | Electron-withdrawing (-F) | Enhanced activity | Anticancer | nih.gov |
| 6-Substituted Pyrimidine-2,4-diones | para | Electron-withdrawing | Poor activity | Antibacterial | medwinpublishers.com |
| 5-Aryl ethylidene aminopyrimidine-2,4-diones | Not specified | Electron-withdrawing (-NO₂) | Decreased cytotoxicity | Anticancer (Renal) | mdpi.com |
Modifications of the Pyrimidine Ring:
Alterations to the core pyrimidine-2,4-dione structure also play a crucial role in defining the biological profile. Research on uracil derivatives has shown that modifications at the N-1, N-3, C-5, and C-6 positions are key areas for developing new bioactive agents. mdpi.com
C5 Position: Substitution at the 5-position of the uracil ring can be detrimental to some activities. In the case of GPR84 agonists, introduction of a substituent at position 5 either reduced or completely abolished activity. nih.gov This indicates a strict steric constraint in the binding site corresponding to this position.
C6 Position: The nature of the substituent at the C6 position is pivotal. The replacement of the p-tolylamino group with other moieties, such as alkylamino chains or different aryl groups, can modulate activity and selectivity. For instance, 6-octylaminouracil was identified as a lead structure for GPR84 agonists. nih.gov The transition from a simple alkylamino to an arylamino or (ar)alkylamino group, as seen in this compound, is a common strategy to explore specific interactions, such as pi-stacking, with biological targets. nih.gov
N1 and N3 Positions: The hydrogen bond donor capabilities of the N1-H and N3-H groups are often important for target interaction. nih.gov N-alkylation at these positions can influence activity, as seen in studies of N-alkylated C-6-isobutyl and propyl pyrimidine derivatives which showed antiproliferative activity against HeLa cervical cancer cell lines. mdpi.com
General SAR Principles for Pyrimidine-2,4-dione Derivatives:
Several studies on broader classes of pyrimidine-2,4-dione derivatives have established general SAR principles that may be applicable to this compound analogs. For example, in a series of pyrimidine-2,4-dione derivatives developed as P2X7 receptor antagonists, replacing a flexible structure with a more conformationally constrained pyrimidine-2,4-dione core was a successful optimization strategy. nih.gov Furthermore, modifications of a piperazine (B1678402) moiety attached to the core showed that di-halogenated benzoyl or polycycloalkyl acyl substituents were much more favorable than a simple phenyl group, yielding compounds with potent antagonistic effects (IC50 values in the 10 to 30 nM range). nih.gov
In the context of anticancer activity, 5- and 6-substituted uracil derivatives with small sidechains are significant as potential enzyme inhibitors in cancer chemotherapy. mdpi.com For a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, compounds with methoxy (OCH₃) or unsubstituted (H) phenyl rings demonstrated higher cytotoxicity than a reference drug, Methotrexate, whereas the introduction of an electron-withdrawing nitro (NO₂) group decreased cytotoxic activity. mdpi.com
Interactive Data Table: SAR Summary for Pyrimidine-2,4-dione Derivatives
| Modification Site | Modification Type | Impact on Biological Activity | Example Target/Activity | Reference |
| C5-Position | Introduction of a substituent | Reduced or abolished activity | GPR84 Agonism | nih.gov |
| C6-Position | Variation of alkyl/aryl side chain | Critical for potency and selectivity | GPR84 Agonism, Anticancer | nih.govmdpi.com |
| Aryl Moiety at C6 | Para-substitution (hydrophobic) | Increased potency | GPR84 Agonism | nih.gov |
| Aryl Moiety at C6 | Para-substitution (-F) | Increased activity | Anticancer | nih.gov |
| N-Positions | N-alkylation | Can confer potent activity | Anticancer | mdpi.com |
Future Perspectives and Advanced Research Directions for 6 P Tolylamino 1h Pyrimidine 2,4 Dione
Development of Novel Synthetic Strategies for Enhanced Analog Libraries
The creation of diverse analog libraries is fundamental to understanding the structure-activity relationships (SAR) of 6-p-Tolylamino-1H-pyrimidine-2,4-dione. Future research will likely focus on developing more efficient and versatile synthetic methodologies to generate a wide array of derivatives. Modern synthetic approaches, such as combinatorial chemistry and high-throughput synthesis, will be instrumental in this endeavor.
Key areas for development include:
Scaffold Hopping: This strategy involves replacing the central pyrimidine-2,4-dione core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. researchgate.net
Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex molecules from simple starting materials in a limited number of steps. For this compound, this could involve multi-component reactions to introduce various substituents on the pyrimidine (B1678525) ring and the tolyl moiety.
Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage of the synthesis would allow for the rapid generation of analogs with diverse functionalities.
An illustrative example of a potential synthetic diversification strategy is presented in the table below.
| Modification Site | Synthetic Strategy | Potential Substituents | Desired Outcome |
| N1-position of pyrimidine ring | N-alkylation/N-arylation | Alkyl chains, substituted benzyl (B1604629) groups, heterocyclic moieties | Modulate solubility and pharmacokinetic properties |
| C5-position of pyrimidine ring | Halogenation followed by cross-coupling reactions | Aryl, heteroaryl, and vinyl groups | Enhance target binding affinity and selectivity |
| p-Tolyl group | Suzuki or Buchwald-Hartwig coupling | Electron-donating or electron-withdrawing groups | Fine-tune electronic properties and target interactions |
Advanced Computational Design and Virtual Screening for Target-Specific Agents
Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, in silico methods can guide the design of analogs with improved potency and selectivity for specific biological targets.
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to design new compounds with enhanced potency.
Pharmacophore Mapping and Virtual Screening: By identifying the key structural features of this compound responsible for its biological activity, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds with similar activity profiles. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its analogs when bound to a biological target. This information can be used to understand the binding mechanism and to design modifications that enhance binding affinity and residence time. nih.gov
A hypothetical workflow for the computational design of novel inhibitors based on the this compound scaffold is outlined below.
| Step | Technique | Objective | Expected Output |
| 1 | Homology Modeling | Generate a 3D model of the target protein if the crystal structure is unavailable. | A reliable 3D structure of the biological target. |
| 2 | Molecular Docking | Predict the binding mode and affinity of this compound to the target. | Identification of key binding interactions. |
| 3 | Virtual Screening | Screen a virtual library of compounds against the target's binding site. | A list of hit compounds with potential for high binding affinity. |
| 4 | ADME/Tox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties of the hit compounds. | Prioritization of hits with favorable drug-like properties. |
Exploration of Undiscovered Biological Targets and Pathways for Pyrimidine-2,4-dione Scaffolds
While pyrimidine-2,4-dione derivatives have been investigated for their activity against various targets, there remains a vast and largely unexplored landscape of biological pathways where this scaffold could exert a therapeutic effect. Future research should aim to identify and validate novel biological targets for this compound and its analogs.
Potential avenues for exploration include:
Chemoproteomics: This approach utilizes chemical probes based on the this compound scaffold to identify its protein binding partners in a cellular context.
Phenotypic Screening: High-content screening of this compound and its analogs in various disease-relevant cellular models can uncover unexpected therapeutic activities and provide clues to novel mechanisms of action.
Targeting Protein-Protein Interactions: The pyrimidine-2,4-dione scaffold could be elaborated to design molecules that disrupt key protein-protein interactions involved in disease pathogenesis.
The table below presents a list of potential, yet underexplored, target classes for pyrimidine-2,4-dione derivatives.
| Target Class | Potential Therapeutic Area | Rationale |
| Kinases | Oncology, Inflammation | Many approved kinase inhibitors contain a pyrimidine core. mdpi.com |
| Epigenetic Targets (e.g., Bromodomains) | Oncology | The pyrimidine-2,4-dione scaffold could be adapted to mimic the acetyl-lysine binding motif. nih.gov |
| G-protein coupled receptors (GPCRs) | Various | The structural diversity of pyrimidine-2,4-dione analogs could lead to the discovery of novel GPCR modulators. |
| Viral Enzymes | Infectious Diseases | Pyrimidine analogs have a long history as antiviral agents. mdpi.com |
Investigation of Synergistic Effects of this compound in Combination Therapies
Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. Investigating the synergistic potential of this compound with existing therapeutic agents could lead to more effective treatment regimens with reduced side effects.
Future research in this area should focus on:
Mechanism-Based Combinations: Identifying the mechanism of action of this compound will enable the rational design of combination therapies that target complementary pathways.
Screening for Synergistic Interactions: High-throughput screening of this compound in combination with libraries of approved drugs can identify unexpected synergistic interactions.
Overcoming Drug Resistance: In diseases like cancer, combination therapies can be used to overcome or prevent the development of drug resistance. This compound could be investigated for its ability to re-sensitize resistant cells to existing therapies.
A hypothetical study design to evaluate the synergistic effects of this compound is shown below.
| Combination Partner | Disease Model | Assay | Potential Outcome |
| Standard-of-care chemotherapeutic agent | Cancer cell lines | Cell viability assays (e.g., MTT) | Enhanced cancer cell killing compared to single agents. |
| Targeted therapy (e.g., kinase inhibitor) | Resistant cancer cell lines | Western blotting for signaling pathway modulation | Restoration of sensitivity to the targeted agent. |
| Immunotherapy (e.g., checkpoint inhibitor) | Co-culture of immune cells and cancer cells | Cytokine release assays | Enhanced anti-tumor immune response. |
Q & A
Q. What methodologies address unexpected byproducts in reductive amination?
- Methodological Answer : Byproducts often arise from over-reduction or competing Schiff base formation. Use HPLC-MS to identify impurities (e.g., secondary amines from double alkylation). Adjust pH to 5–6 to favor mono-alkylation. Introduce steric hindrance (e.g., bulky aldehydes) or switch to milder reductants (e.g., NaBH(OAc)₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
